molecular formula C11H8N2O4 B8356180 8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one

8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one

Cat. No. B8356180
M. Wt: 232.19 g/mol
InChI Key: UEPFFXMZUGNXKN-UHFFFAOYSA-N
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Patent
US07495111B2

Procedure details

To a mixture of 2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one ((71) 2.3 g, 12.3 mmol) in N-methylpyrrolidine (150 ml) and H2O (3 ml) was added NaNO2 (3.4 g, 49.2 mmol) in portions. To the mixture cooled at 0° C. was added iodine (9.4 g, 36.9 mmol). The reaction mixture was stirred for 3 hr, then quenched with 58% NaHSO3 (12 ml), H2O (12 ml), followed by addition of another 30 ml of 58% NaHSO3 solution. The solid was participated, filtered, and washed with H2O. The desired compound was air-dried under vacuum to give the title compound (2.41 g, 84%) as a yellow solid. MS (ES) m/z 233.2.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:14])[C:9]2[C:8]3[CH:10]=[CH:11][CH2:12][O:13][C:7]=3[CH:6]=[CH:5][C:4]=2[CH2:3][NH:2]1.[N:15]([O-:17])=[O:16].[Na+].II>CN1CCCC1.O>[N+:15]([C:11]1[CH2:12][O:13][C:7]2[CH:6]=[CH:5][C:4]3[CH2:3][NH:2][C:1](=[O:14])[C:9]=3[C:8]=2[CH:10]=1)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(NCC=2C=CC3=C(C12)C=CCO3)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 58% NaHSO3 (12 ml), H2O (12 ml)
ADDITION
Type
ADDITION
Details
followed by addition of another 30 ml of 58% NaHSO3 solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The desired compound was air-dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2C=3C(NCC3C=CC2OC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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